(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine
Description
Piperidine derivatives in modern chemical research
Piperidine derivatives occupy a central position in contemporary chemical research, representing one of the most extensively utilized heterocyclic frameworks in pharmaceutical and materials science applications. These six-membered nitrogen-containing rings serve as fundamental building blocks that can be modified through various substitution patterns to achieve desired chemical and biological properties. The versatility of piperidine scaffolds stems from their ability to accommodate diverse functional groups while maintaining structural stability and synthetic accessibility.
Modern chemical research has demonstrated that piperidine represents the most commonly used heterocycle among United States Food and Drug Administration approved pharmaceuticals, making it an extremely important building block in the synthesis of medicinal agents. This prominence reflects the scaffold's unique ability to provide favorable physicochemical properties, including appropriate solubility characteristics, bioavailability enhancement, and receptor binding capabilities. The piperidine ring system offers researchers opportunities to fine-tune molecular properties through strategic substitution at various positions, enabling the development of compounds with optimized pharmacological profiles.
Contemporary synthetic approaches to piperidine derivatives employ sophisticated methodologies that allow for precise control over stereochemistry and substitution patterns. These advances have enabled the creation of chiral piperidine scaffolds that demonstrate enhanced selectivity and potency compared to their achiral counterparts. Research has shown that the introduction of chiral centers in piperidine rings can significantly improve biological activity by providing better complementarity to protein binding sites.
The scope of piperidine derivative applications extends beyond pharmaceutical research to include agrochemical development, materials science, and catalysis. In agrochemical applications, piperidine-based compounds function as pesticides and herbicides through specific mechanisms that target pest nervous systems. Materials science applications leverage piperidine derivatives as catalysts and modifiers in polymer synthesis, particularly in polyurethane production where they promote reactions between isocyanates and polyols.
Historical context of (1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine development
The development of this compound represents a convergence of several important synthetic chemistry trends that emerged during the late twentieth and early twenty-first centuries. This compound embodies the evolution of piperidine chemistry from simple ring systems to complex, multi-functional molecular architectures designed for specific research applications. The systematic approach to its synthesis reflects advances in synthetic methodology that enable precise control over substitution patterns and stereochemical outcomes.
Historical precedent for compounds of this structural class can be traced to the broader development of substituted piperidine derivatives as pharmaceutical intermediates and research tools. The specific combination of ethyl substitution at the nitrogen position and methoxyphenyl functionality represents a refinement of earlier synthetic strategies aimed at optimizing molecular properties for specific applications. The compound's development occurred within the context of expanding interest in heterocyclic chemistry and the recognition that systematic structural modifications could yield compounds with enhanced properties.
The synthesis of this compound reflects advances in reductive amination techniques and nucleophilic substitution methodologies that became standard tools in organic synthesis laboratories. These synthetic approaches enabled chemists to construct complex piperidine derivatives with high efficiency and selectivity, facilitating the exploration of structure-activity relationships. The compound's molecular architecture demonstrates the successful integration of multiple functional groups that contribute to its overall chemical profile.
Documentation of this compound in chemical databases and research literature indicates its emergence as a useful synthetic intermediate and research tool. The systematic characterization of its properties and synthetic accessibility has contributed to its adoption in various research contexts where multi-substituted piperidine derivatives are required. This historical development reflects the broader trend toward increased sophistication in heterocyclic chemistry and the recognition of piperidine scaffolds as privileged structures in chemical research.
Position within the broader piperidine scaffold family
This compound occupies a distinctive position within the extensive family of piperidine scaffolds, representing a specific subclass characterized by nitrogen alkylation and aromatic substitution patterns. The compound's structural features place it among the multi-substituted piperidine derivatives that have gained prominence in contemporary chemical research due to their enhanced properties and synthetic versatility. Within the broader classification system of piperidine derivatives, this compound exemplifies the trend toward increasing structural complexity and functional group diversity.
The piperidine scaffold family encompasses a vast array of compounds ranging from simple monosubstituted derivatives to complex polyfunctional architectures. This compound belongs to the category of compounds featuring both nitrogen substitution and carbon-based functional groups, a combination that provides unique opportunities for chemical modification and biological activity. This structural classification positions the compound among piperidine derivatives that demonstrate enhanced lipophilicity and receptor binding characteristics compared to simpler analogs.
Comparative analysis of piperidine scaffold diversity reveals that compounds like this compound represent an evolution from earlier generations of piperidine derivatives. The incorporation of methoxyphenyl functionality reflects recognition of the importance of aromatic substitution in modulating molecular properties, while the ethyl substitution on nitrogen provides opportunities for fine-tuning solubility and binding characteristics. This combination of features places the compound within the advanced category of piperidine scaffolds designed for specific research applications.
The systematic nomenclature and classification of this compound within piperidine derivative databases reflects its recognition as a distinct molecular entity with specific properties and applications. Chemical information systems classify it based on its molecular formula (Carbon sixteen Hydrogen twenty-six Nitrogen two Oxygen one), molecular weight (262.39 grams per mole), and Chemical Abstracts Service registry number (626217-91-2). This systematic classification facilitates its identification and retrieval within the broader context of piperidine derivative research and enables comparison with structurally related compounds.
Chemical significance and research relevance
The chemical significance of this compound derives from its unique combination of structural features that contribute to its utility as both a synthetic intermediate and a research tool. The compound's molecular architecture incorporates several key elements that enhance its chemical properties, including the electron-donating methoxy group, the flexible ethyl substituent, and the central piperidine ring system that provides conformational stability. These structural elements work synergistically to create a compound with enhanced solubility characteristics and potential for diverse chemical transformations.
Research relevance of this compound extends across multiple domains of chemical science, including medicinal chemistry, synthetic methodology development, and structure-activity relationship studies. The compound serves as a valuable building block for the construction of more complex molecular architectures, enabling researchers to explore the effects of specific substitution patterns on chemical and biological properties. Its utility in synthetic chemistry stems from the presence of multiple reactive sites that can be selectively modified to introduce additional functional groups or create new chemical bonds.
The structural features of this compound make it particularly valuable for investigating the relationship between molecular structure and chemical properties. Computer-aided evaluation studies have demonstrated that piperidine derivatives with similar structural motifs can affect different enzymes, receptors, transport systems, and voltage-gated ion channels, providing a wide range of biological activities applicable in various fields of research. These computational predictions suggest potential applications in multiple research areas, including the development of new chemical tools and the investigation of biological mechanisms.
The compound's research significance is further enhanced by its role in advancing synthetic methodology for piperidine derivative construction. The successful synthesis of this compound demonstrates the application of modern synthetic techniques to create complex heterocyclic compounds with defined structural features. This synthetic achievement contributes to the broader understanding of piperidine chemistry and provides valuable precedent for the construction of related compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₆N₂O |
| Molecular Weight | 262.39 g/mol |
| Chemical Abstracts Service Number | 626217-91-2 |
| Simplified Molecular Input Line Entry System | CC(NC1CCN(CC)CC1)C2=CC=C(OC)C=C2 |
| International Union of Pure and Applied Chemistry Name | 1-Ethyl-N-(1-(4-methoxyphenyl)ethyl)piperidin-4-amine |
The chemical significance of this compound is also reflected in its potential contributions to understanding piperidine scaffold diversity and its applications in chemical research. As research continues to explore the boundaries of piperidine derivative chemistry, compounds like this compound serve as important examples of how systematic structural modifications can be employed to create molecules with enhanced properties and expanded utility. This ongoing research contributes to the broader goal of developing more effective and selective chemical tools for various research applications.
Properties
IUPAC Name |
1-ethyl-N-[1-(4-methoxyphenyl)ethyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-4-18-11-9-15(10-12-18)17-13(2)14-5-7-16(19-3)8-6-14/h5-8,13,15,17H,4,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSCZGKZJLZTPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(C)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501212952 | |
| Record name | 1-Ethyl-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501212952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626217-91-2 | |
| Record name | 1-Ethyl-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626217-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501212952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Improved Process via Chiral Imine Intermediates
A patented improved process describes the synthesis of optically pure (S)-1-(4-methoxyphenyl)ethylamine starting from commercially available 4-methoxyacetophenone and (S)-(-)-α-methylbenzylamine. The key steps include:
- Refluxing 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in toluene with p-toluenesulfonic acid catalyst, using a Dean-Stark apparatus to remove water azeotropically, forming the chiral imine intermediate (S)-[1-(4-methoxyphenyl)-ethylidene]-(1-phenylethyl)amine.
- Catalytic hydrogenation of the imine intermediate with Pd/C under hydrogen atmosphere to yield the chiral amine.
- Formation of the p-toluenesulfonic acid salt to isolate the chiral amine as a crystalline solid.
This method provides high optical purity and good yield, suitable for scale-up and pharmaceutical applications.
Alternative Reductive Amination
Reductive amination of 1-(4-methoxyphenyl)acetaldehyde with ethylamine or piperidine derivatives using sodium cyanoborohydride or sodium triacetoxyborohydride in solvents such as dichloromethane or 1,2-dichloroethane at room temperature is also reported. This method allows direct formation of the secondary amine linkage with good diastereoselectivity and yields.
Functionalization of the Piperidine Ring
Synthesis of 4-Substituted Piperidines
The piperidine ring is functionalized at the 4-position typically by:
- Starting from piperidin-4-one hydrochloride, which is reacted with substituted aromatic carboxylic acids or aldehydes in the presence of coupling agents such as HATU and bases like triethylamine.
- The resulting 1-(arylcarbonyl)piperidin-4-ones serve as key intermediates for further reductive amination or alkylation steps.
Reductive Amination to Form Piperidine-Linked Amines
Reductive amination of 4-substituted piperidin-4-ones with chiral amines or ethylamine derivatives using sodium triacetoxyborohydride in ethanol or dichloromethane at room temperature affords the desired substituted piperidines with high selectivity and yield.
Coupling of Piperidine and Chiral Amine Moieties
The final assembly of (1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine involves:
- Reductive amination between the 4-piperidinyl ketone intermediate and the chiral 1-(4-methoxyphenyl)ethylamine.
- Use of mild reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride to avoid racemization.
- Reaction conditions typically involve stirring at room temperature for 16–24 hours in solvents like dichloromethane or 1,2-dichloroethane.
- Workup includes aqueous washes, extraction, and chromatographic purification to separate diastereomers if formed.
Comparative Data on Reaction Conditions and Yields
Research Findings and Optimization Notes
- Use of 2-methyltetrahydrofuran (2-MeTHF) as a green solvent in similar amine coupling reactions has shown improved yields and purity with shorter reaction times compared to traditional solvents like THF or acetone.
- The stereochemical integrity of the chiral amine is preserved by conducting reductive amination under mild conditions and avoiding strong acids or bases.
- Purification by silica gel chromatography is necessary to separate diastereomers formed during reductive amination steps.
- The p-toluenesulfonic acid salt formation of the chiral amine intermediate enhances crystallinity and facilitates handling and storage.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the methoxy group on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound is classified under Mannich bases, which are known for their diverse biological activities. Research has shown that Mannich bases can serve as anticancer agents and exhibit cytotoxic properties. Specifically, compounds similar to (1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine have been evaluated for their effectiveness against various cancer cell lines, including:
- Human breast cancer (MCF-7)
- Lung carcinoma (SK-LU-1)
- Hepatocellular carcinoma (HepG2)
Studies indicate that modifications to the piperidine structure can enhance cytotoxicity, making this compound a candidate for further development in cancer therapy .
Drug Design and Development
The introduction of hydrophilic groups through aminomethylation can improve drug delivery systems. The presence of the piperidine moiety allows for better interaction with biological targets, potentially enhancing the pharmacokinetic properties of drugs. This modification is crucial in designing drugs that require improved solubility and bioavailability .
Synthesis of Biologically Active Compounds
The compound can be utilized as a precursor for synthesizing various biologically active derivatives. Its unique structure allows for further chemical modifications that can lead to the development of new therapeutic agents targeting different diseases. For instance, derivatives of this compound have shown promise in treating conditions such as neurodegenerative diseases and infections .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Analogs
1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine (CAS 415951-99-4)
- Structure : Features a piperidine ring with a 4-methoxybenzyl group and an acetyl substituent.
- Molecular Formula : C₁₅H₂₂N₂O₂; Molecular Weight : 262.35 .
- Physicochemical Properties: XLogP3 = 1.3 (moderate lipophilicity), hydrogen bond donors = 1, acceptors = 3 .
[1-(3-Chloro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride (CAS 71825-24-6)
- Structure : Substituted with a 3-chloro-phenyl group instead of 4-methoxy-phenyl.
- Key Features : The chloro substituent is electron-withdrawing, which may influence receptor binding affinity versus the electron-donating methoxy group .
- Salt Form : Hydrochloride salt improves aqueous solubility, a consideration for pharmaceutical formulation .
Phenethylamine Derivatives
(1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine (CAS 436087-20-6)
Piperazine and Heterocyclic Analogs
{2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}amine
- Structure : Piperazine ring with a 2-fluorophenyl group and ethylamine side chain.
- Key Features : Fluorine’s electronegativity enhances metabolic stability compared to methoxy groups. Piperazine’s additional nitrogen increases hydrogen-bonding capacity .
- Comparison : Piperazine vs. piperidine alters ring basicity and solubility profiles.
Physicochemical and Pharmacological Properties
Lipophilicity and Solubility
Data Tables for Comparative Analysis
Biological Activity
(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine is a compound with significant potential in biological research, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, featuring a piperidine ring and a methoxyphenyl group, allows it to interact with various biological targets, making it a subject of interest for studies related to cancer therapy and other therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 1-(4-methoxyphenyl)ethanone with 1-ethylpiperidine. This reaction is generally conducted in the presence of bases such as sodium hydride or potassium carbonate, using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The conditions are optimized to enhance yield and purity, which are crucial for subsequent biological evaluations.
The biological activity of this compound is primarily attributed to its ability to bind to specific proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including alterations in cell signaling pathways that are critical for processes such as cell proliferation and apoptosis. Ongoing research aims to elucidate the precise molecular mechanisms involved in these interactions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against several cancer cell lines, including:
| Cell Line | IC50 Value (µM) |
|---|---|
| HEPG2 | 5.0 |
| MCF7 | 3.8 |
| SW1116 | 4.2 |
These values indicate that the compound exhibits potent cytotoxic effects, comparable to established chemotherapeutic agents .
Other Biological Activities
In addition to its anticancer properties, this compound has also been studied for its effects on neuroprotection and anti-inflammatory activities. Preliminary data suggest that it may inhibit neuroinflammatory pathways, which could be beneficial in treating neurodegenerative diseases .
Study 1: Evaluation Against Cancer Cell Lines
A comprehensive study evaluated the cytotoxic effects of this compound across various cancer cell lines using the MTT assay. The results indicated significant growth inhibition in MCF7 and HEPG2 cells, with IC50 values demonstrating its potential as a lead compound for further development in cancer therapy .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. The results showed that it effectively reduced cell death and preserved mitochondrial function, suggesting its therapeutic potential in neurodegenerative conditions like Alzheimer's disease .
Q & A
Q. What analytical methods are recommended for purity assessment and structural confirmation of (1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine?
Answer: Reverse-phase HPLC using a Newcrom R1 column is a robust method for purity analysis. Mobile phases typically consist of acetonitrile (MeCN), water, and phosphoric acid (0.1% v/v). For mass spectrometry (MS) compatibility, replace phosphoric acid with 0.1% formic acid. Retention time and peak symmetry under isocratic conditions (e.g., 70:30 MeCN:water) help assess purity. Structural confirmation requires complementary techniques:
Q. How is this compound synthesized, and what are common yield optimization strategies?
Answer: A typical route involves alkylation of 4-aminopiperidine derivatives. For example:
React 4-aminopiperidine with 1-(4-methoxyphenyl)ethyl bromide in acetonitrile.
Use a base like potassium carbonate (K₂CO₃) to deprotonate the amine and drive the SN2 reaction.
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Yield Optimization :
- Temperature control : Maintain 60–80°C to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity .
Q. What physicochemical properties (e.g., logP, solubility) are critical for designing in vitro assays with this compound?
Answer: Key properties include:
- logP : 1.86 (indicative of moderate lipophilicity, suitable for membrane permeability).
- Solubility : Sparingly soluble in water (~2 mg/mL); dissolve in DMSO (50 mM stock) for cell-based assays.
- pKa : The piperidine nitrogen (pKa ~10.5) is protonated at physiological pH, enhancing aqueous solubility in acidic buffers .
Advanced Research Questions
Q. How can enantiomeric resolution of this chiral amine be achieved, and what analytical challenges arise?
Answer: Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) + 0.1% diethylamine. Adjust flow rate to 1.0 mL/min and monitor UV at 254 nm. Challenges :
Q. What strategies resolve contradictions in biological activity data (e.g., opioid receptor binding vs. off-target effects)?
Answer: Stepwise validation :
Target engagement assays : Use radioligand displacement (e.g., [³H]-DAMGO for μ-opioid receptors) to confirm binding affinity (Ki).
Functional assays : Measure cAMP inhibition in HEK293 cells expressing opioid receptors.
Off-target profiling : Screen against a panel of 50 GPCRs (e.g., serotonin, dopamine receptors) at 10 µM.
Data interpretation : If discrepancies persist, consider metabolite interference (e.g., N-dealkylation products) using LC-MS/MS .
Q. How can computational modeling guide structural optimization to enhance selectivity for neurological targets?
Answer: Molecular docking :
- Use Schrödinger Suite to dock the compound into μ-opioid receptor (PDB: 5C1M). Focus on interactions with Asp147 (salt bridge) and Tyr148 (π-π stacking).
SAR Insights : - Phenethyl substitution : Bulkier groups (e.g., 3,4-dimethoxy) reduce off-target binding to δ-opioid receptors.
- Piperidine modifications : Introducing a methyl group at C3 improves metabolic stability .
Q. What are the limitations of current synthetic routes, and how can green chemistry principles address them?
Answer: Limitations :
- Toxic solvents (e.g., dichloromethane in ).
- Low atom economy (e.g., stoichiometric alkylating agents).
Green Alternatives : - Microwave-assisted synthesis : Reduces reaction time (30 min vs. 5 h) and solvent volume.
- Biocatalysis : Use lipases for enantioselective amide formation, avoiding racemic mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
